REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:13]2[O:14][CH2:15][C:16]([CH3:19])([CH3:18])[N:17]=2)([CH3:12])[CH3:11])=[CH:6][CH:5]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH2:26]([O:28][CH2:29][CH2:30][N:31]1[C:35]2[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=2[N:33]=[C:32]1[CH:40]1[CH2:45][CH2:44][NH:43][CH2:42][CH2:41]1)[CH3:27]>CO>[CH3:18][C:16]1([CH3:19])[CH2:15][O:14][C:13]([C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH2:3][CH2:2][N:43]3[CH2:44][CH2:45][CH:40]([C:32]4[N:31]([CH2:30][CH2:29][O:28][CH2:26][CH3:27])[C:35]5[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=5[N:33]=4)[CH2:41][CH2:42]3)=[CH:5][CH:6]=2)([CH3:12])[CH3:11])=[N:17]1 |f:1.2.3|
|
Name
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2-{1-[4-(2-chloro-ethyl)-phenyl]-1-methyl-ethyl}-4,4-dimethyl-4,5-dihydro-oxazole
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Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=CC=C(C=C1)C(C)(C)C=1OCC(N1)(C)C
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCN1C(=NC2=C1C=CC=C2)C2CCNCC2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were introduced
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux condition
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(N=C(OC1)C(C)(C)C1=CC=C(C=C1)CCN1CCC(CC1)C1=NC2=C(N1CCOCC)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 125.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |